

(S)-ATPO: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-ATPO

Cat. No.: B1665826

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(S)-ATPO ((2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid) is a synthetic amino acid derivative and a conformationally restricted analog of glutamate. It is recognized as a ligand for ionotropic glutamate receptors, particularly the α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a technical overview of its core properties, relevant signaling pathways, and experimental methodologies for its study, aimed at researchers in pharmacology and drug development.

Core Properties of (S)-ATPO

The fundamental chemical and physical characteristics of **(S)-ATPO** are summarized below.

Property	Value
Molecular Formula	C ₁₀ H ₁₂ N ₆ O ₅
Molecular Weight	296.24 g/mol
IUPAC Name	(2S)-2-amino-3-(3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)-1,2-oxazol-4-yl)propanoic acid
CAS Number	203644-60-8
Synonyms	(S)-2-Amino-3-[3-hydroxy-5-(2-methyl-2H-tetrazol-5-yl)isoxazol-4-yl]propionic acid
Canonical SMILES	CN1N=NN=C1C2=C(C(=NO2)O)CC(C(=O)O)N
InChI Key	ZCLCVMAOSUHBAE-VKHMYHEASA-N

Pharmacological Profile

(S)-ATPO is characterized as a ligand for AMPA-type ionotropic glutamate receptors. These receptors are critical mediators of fast excitatory synaptic transmission throughout the central nervous system.[1][2] While it is established as a tool for studying AMPA receptors, specific quantitative data detailing its binding affinity (K_i) and functional potency (EC_{50}) across the different AMPA receptor subunits (e.g., GluA1, GluA2, GluA3, GluA4) are not readily available in publicly accessible literature. Some studies have characterized related compounds, such as (S)-ATPA, which showed an apparent $K(D)$ of 16 μM in rat cortical preparations.[3] Other research has noted that the broader class of ATPO compounds can act as competitive antagonists at AMPA receptors.[4] This highlights the necessity for empirical validation of its activity profile in any planned experimental system.

AMPA Receptor Signaling Pathways

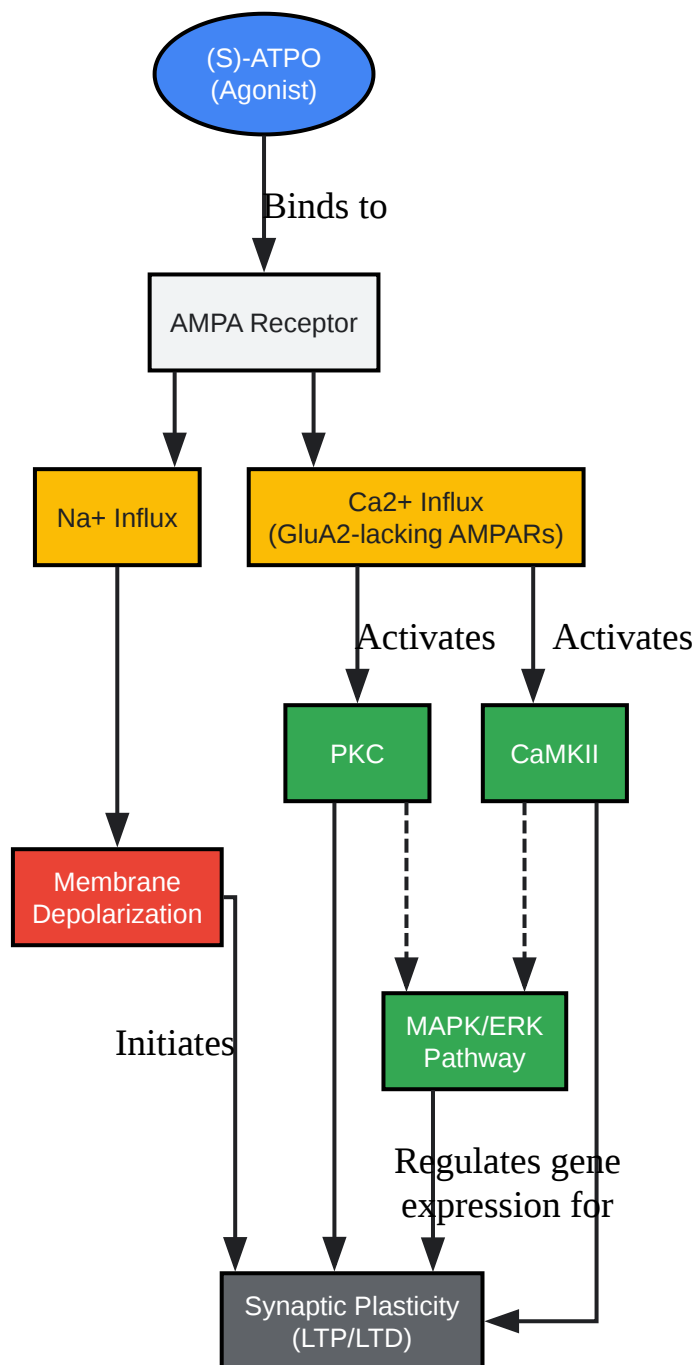
Activation of AMPA receptors by an agonist initiates a cascade of downstream signaling events crucial for synaptic plasticity, learning, and memory.[1] The binding of an agonist like **(S)-ATPO** induces a conformational change in the receptor, opening its integral ion channel.[1]

This leads to:

- **Ion Influx:** A rapid influx of sodium (Na^+) ions, and in the case of calcium-permeable AMPA receptors (typically those lacking the edited GluA2 subunit), an influx of calcium (Ca^{2+}) ions.
- **Depolarization:** The influx of positive ions causes depolarization of the postsynaptic membrane, generating an excitatory postsynaptic potential (EPSP).
- **Activation of Downstream Effectors:** The increase in intracellular Ca^{2+} acts as a critical second messenger, activating a host of downstream signaling molecules, including:
 - **Ca^{2+} /calmodulin-dependent protein kinase II (CaMKII):** A key protein in the induction of long-term potentiation (LTP).
 - **Protein Kinase A (PKA) and Protein Kinase C (PKC):** These kinases phosphorylate various substrates, including the AMPA receptors themselves, modulating their function and trafficking.

- Mitogen-activated protein kinase (MAPK/ERK) pathway: This pathway is involved in longer-term changes, including gene expression and protein synthesis, which are necessary for the consolidation of synaptic plasticity.

These signaling events ultimately regulate the number and function of AMPA receptors at the synapse, forming the molecular basis for synaptic strengthening or weakening.



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Fig. 1: Downstream signaling cascade following AMPA receptor activation.

Experimental Protocols

To characterize the functional effects of **(S)-ATPO** or similar compounds on AMPA receptors, the whole-cell patch-clamp electrophysiology technique is commonly employed.[5] This method allows for the direct measurement of ion currents flowing through receptors on the membrane of a single neuron.

Representative Protocol: Whole-Cell Voltage-Clamp Recording

Objective: To measure AMPA receptor-mediated currents in cultured neurons in response to the application of an agonist.

1. Preparation of Solutions:

- **External Solution (aCSF):** Prepare artificial cerebrospinal fluid containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 25 NaHCO₃, 1.25 NaH₂PO₄, and 25 glucose. Saturate with 95% O₂/5% CO₂.
- **Internal Solution:** Prepare a pipette solution containing (in mM): 135 K-Gluconate, 10 HEPES, 2 MgCl₂, 0.2 EGTA, 2 Mg-ATP, and 0.5 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

2. Cell Preparation:

- Use primary neuronal cultures (e.g., hippocampal or cortical neurons) plated on glass coverslips.
- Transfer a coverslip to the recording chamber on the microscope stage and perfuse continuously with oxygenated external solution.

3. Pipette Preparation:

- Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

- Fire-polish the pipette tip to ensure a smooth surface for sealing.[\[6\]](#)
- Fill the pipette with the filtered internal solution.

4. Establishing a Recording:

- Mount the pipette onto the headstage of the patch-clamp amplifier.
- Under visual guidance (e.g., DIC microscopy), approach a healthy neuron with the pipette while applying slight positive pressure.[\[7\]](#)
- Once the pipette touches the cell membrane, release the positive pressure to allow a high-resistance ($G\Omega$) "giga-seal" to form.[\[6\]](#)
- Set the amplifier to voltage-clamp mode and hold the cell at a membrane potential of -70 mV to isolate AMPA receptor currents and prevent NMDA receptor activation.[\[5\]](#)
- Apply a brief pulse of gentle suction to rupture the membrane patch under the pipette, achieving the whole-cell configuration.[\[8\]](#)

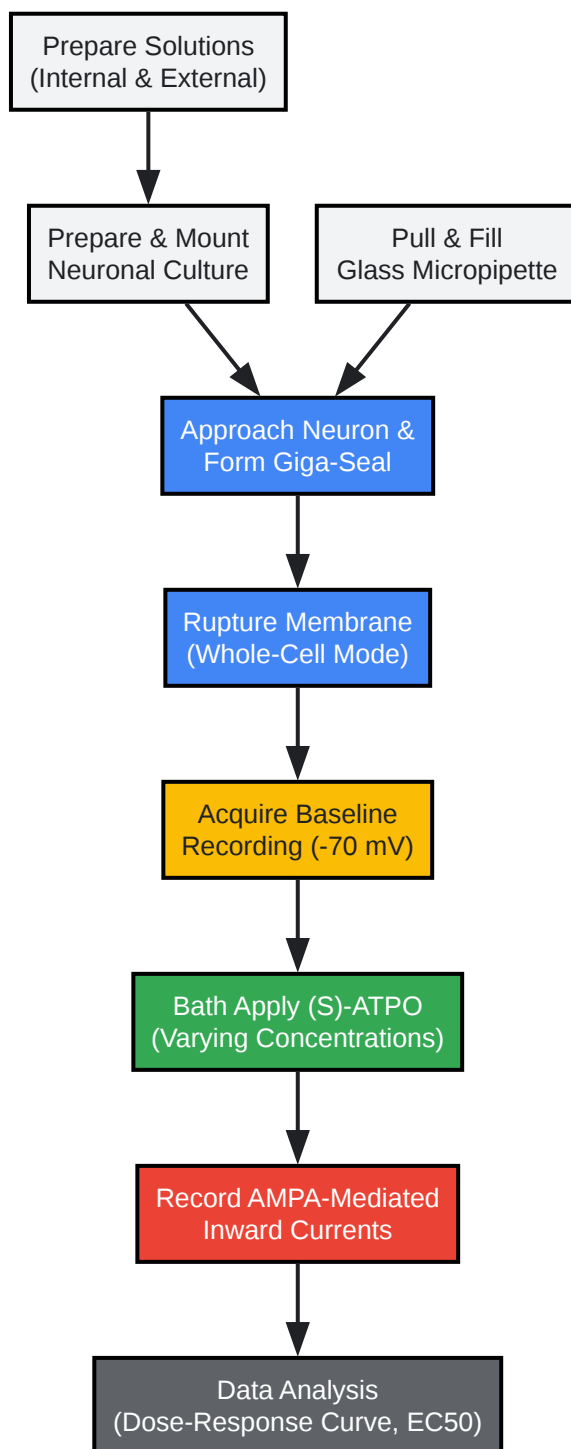
5. Data Acquisition:

- Allow the cell to stabilize for 5-10 minutes.
- Establish a baseline recording of spontaneous synaptic activity.
- Apply **(S)-ATPO** at various concentrations via the perfusion system.
- Record the inward currents elicited by the compound. Use a data acquisition system (e.g., pCLAMP software) to digitize and store the current traces.[\[7\]](#)

6. Analysis:

- Measure the peak amplitude of the agonist-evoked currents.
- Plot the current amplitude against the agonist concentration to generate a dose-response curve.

- Fit the curve with the Hill equation to determine the EC_{50} (concentration for half-maximal effect) and the Hill slope.



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- To cite this document: BenchChem. [(S)-ATPO: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665826#basic-properties-of-s-atpo-compound]

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